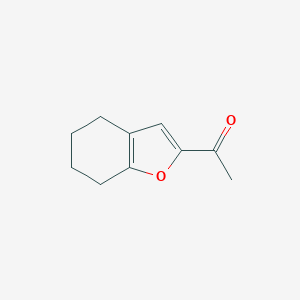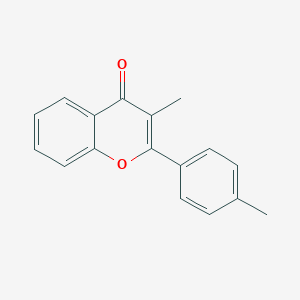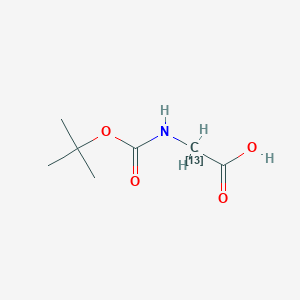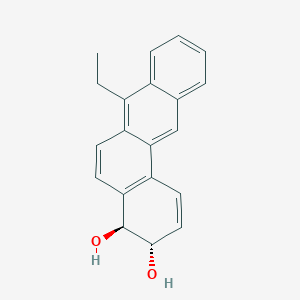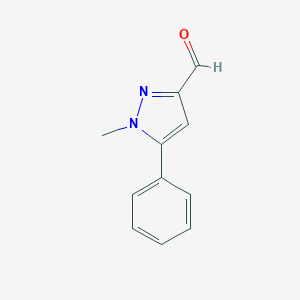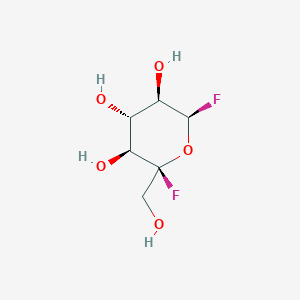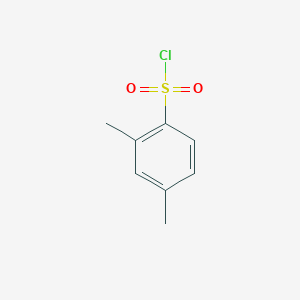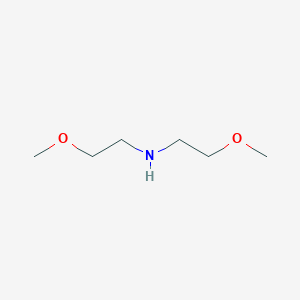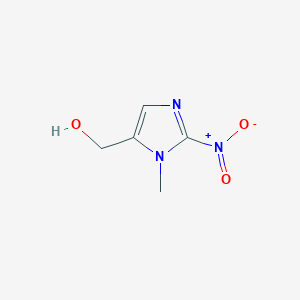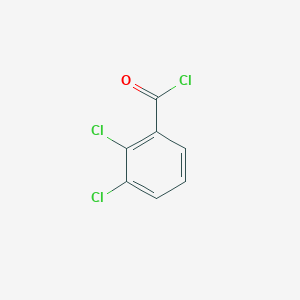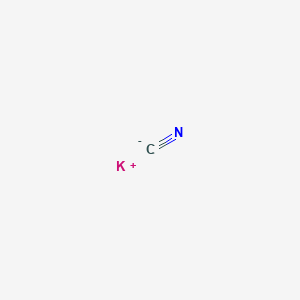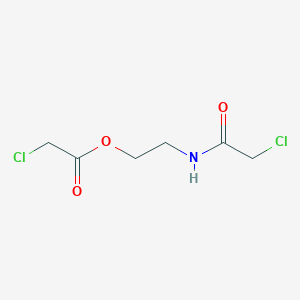
2-(2-Chloroacetamido)ethyl 2-chloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroacetamido)ethyl 2-chloroacetate is an organic compound with the molecular formula C6H9Cl2NO3 and a molecular weight of 214.05 g/mol . It is characterized by the presence of two chloroacetyl groups attached to an ethyl chain, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetamido)ethyl 2-chloroacetate typically involves the reaction of 2-chloroacetyl chloride with ethylamine, followed by esterification with chloroacetic acid. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
化学反应分析
Types of Reactions
2-(2-Chloroacetamido)ethyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to yield less oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted amides, thioesters, and ethers.
Hydrolysis: Chloroacetic acid and ethanol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.
科学研究应用
2-(2-Chloroacetamido)ethyl 2-chloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and coatings.
作用机制
The mechanism of action of 2-(2-Chloroacetamido)ethyl 2-chloroacetate involves its ability to act as an electrophile due to the presence of the chloroacetyl groups. These groups can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids. This modification can alter the function of these biomolecules, thereby exerting various biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloroacetamidoethyl acetate
- 2-Chloroacetamidoethyl chloroacetate
- 2-Chloroacetamidoethyl butyrate
Uniqueness
2-(2-Chloroacetamido)ethyl 2-chloroacetate is unique due to the presence of two chloroacetyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds with only one chloroacetyl group .
属性
IUPAC Name |
2-[(2-chloroacetyl)amino]ethyl 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO3/c7-3-5(10)9-1-2-12-6(11)4-8/h1-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAQEUGTXSANCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CCl)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

